

Technical Guide: Solubility of Laureth-1 Phosphate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-1 phosphate is an anionic surfactant belonging to the family of alkyl ether phosphates. It finds application in various industrial and commercial formulations, primarily as an emulsifier, dispersing agent, and detergent.[1] Its amphiphilic nature, possessing both a hydrophilic phosphate head group and a lipophilic lauryl ether tail, dictates its solubility characteristics, which are crucial for formulation development, stability testing, and manufacturing processes.

This technical guide provides a comprehensive overview of the available solubility data for **Laureth-1 phosphate** in common laboratory solvents. It is important to note that publicly available quantitative solubility data for this compound is limited. Therefore, this document supplements existing data with qualitative information and provides a standardized experimental protocol for researchers to determine solubility in their specific solvent systems.

Chemical Properties of Laureth-1 Phosphate

Laureth-1 phosphate is the ester of phosphoric acid and laureth-1, which is the polyethylene glycol ether of lauryl alcohol.[1]

Chemical Name: 2-(dodecyloxy)ethyl dihydrogen phosphate

• CAS Number: 45245-91-8

Molecular Formula: C14H31O5P[2]

• Molecular Weight: 310.37 g/mol [2]

Solubility Profile

The solubility of **Laureth-1 phosphate** is a function of the solvent's polarity, temperature, and the pH of the medium (for aqueous solutions). The presence of the phosphate group allows for ionization, which can significantly impact its solubility in polar protic solvents.

Data Presentation

The following table summarizes the available solubility information for **Laureth-1 phosphate**. Due to the scarcity of quantitative data, this table includes qualitative descriptions and data for structurally related compounds to provide guidance.

Solvent	Chemical Formula	Туре	Solubility of Laureth-1 Phosphate	Temperatur e (°C)	Notes
Water	H₂O	Polar Protic	1.815 mg/L (estimated)	25	Described as having poor solubility, creating cloudy solutions.[3] Another source suggests improved water solubility at low temperatures. [4]
Methanol	СН₃ОН	Polar Protic	Good (inferred)	Not Specified	The non- phosphorylat ed parent compound, Laureth-1, has good solubility in methanol.[3]
Ethanol	C₂H₅OH	Polar Protic	Good (inferred)	Not Specified	Laureth-1 shows good solubility in ethanol.[3]
Isopropanol	СзНвО	Polar Protic	Data Not Available	-	-
Acetone	С₃Н₀О	Polar Aprotic	Soluble (inferred)	Not Specified	The related compound,

				phosphate, is soluble in acetone.
Acetonitrile	C2H3N	Polar Aprotic	Data Not - Available	-
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	Data Not - Available	-
Dimethylform amide (DMF)	СзН7NO	Polar Aprotic	Data Not - Available	-

Disclaimer: The solubility information for solvents other than water is largely inferred from structurally similar compounds and should be experimentally verified.

Experimental Protocol for Solubility Determination

This section outlines a general protocol for determining the equilibrium solubility of **Laureth-1 phosphate** in a given solvent. This method, often referred to as the "shake-flask" method, is considered the gold standard for thermodynamic solubility measurement.[5]

Materials and Equipment

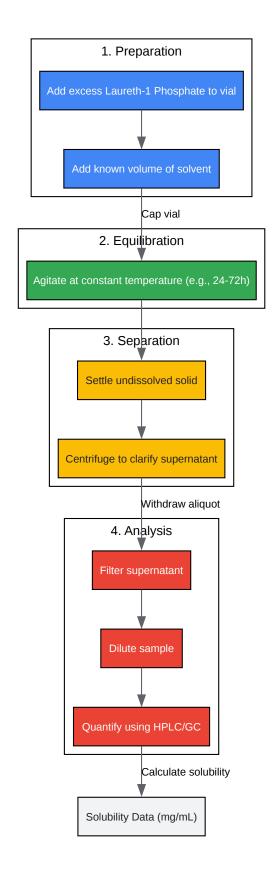
- Laureth-1 phosphate (analytical grade)
- Selected laboratory solvents (HPLC grade or equivalent)
- Analytical balance (± 0.01 mg)
- Vials with screw caps (e.g., 4 mL glass vials)
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or nylon, depending on solvent compatibility)

- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or Gas Chromatography (GC) system.

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of Laureth-1 phosphate to a vial. The key is to have undissolved solid remaining at the end of the equilibration period to ensure saturation.
 - Add a known volume of the test solvent to the vial.
 - Securely cap the vials.
- Equilibration:
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some systems.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
 - To separate the supernatant from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
- · Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining particulate matter.

 Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.


· Quantification:

- Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of dissolved Laureth-1 phosphate.
- Prepare a calibration curve using standard solutions of Laureth-1 phosphate of known concentrations.
- Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of **Laureth-1 phosphate**.

Click to download full resolution via product page

Caption: Workflow for Equilibrium Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Laureth-1 PCC Group Product Portal [products.pcc.eu]
- 4. NIKKOL Phosten HLP-1 (LAURETH-1 PHOSPHATE, WATER) | Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Solubility of Laureth-1 Phosphate in Common Laboratory Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777529#solubility-of-laureth-1-phosphate-in-common-laboratory-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com